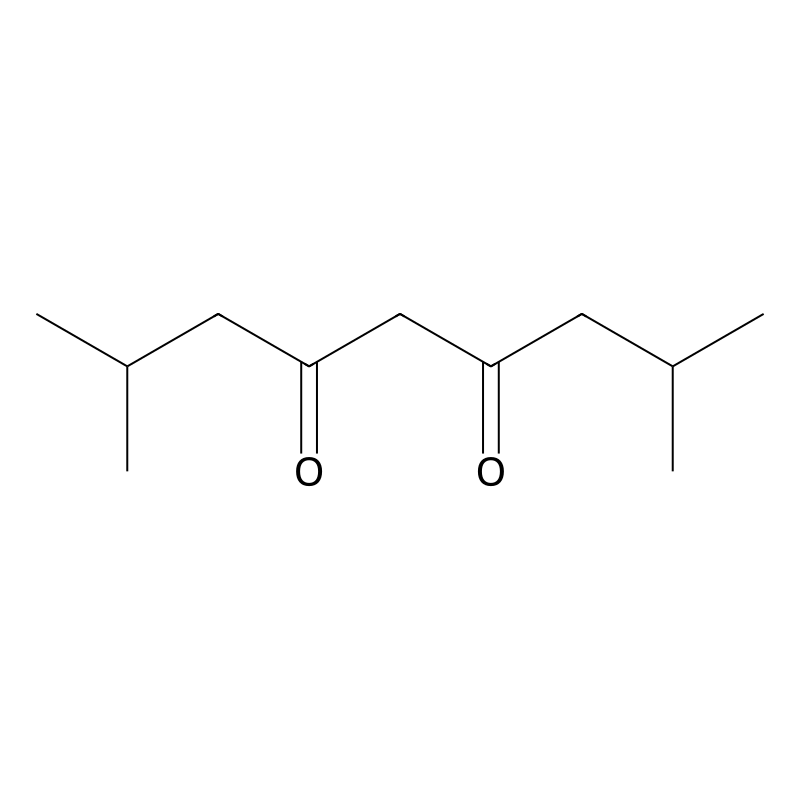2,8-Dimethylnonane-4,6-dione

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2,8-Dimethylnonane-4,6-dione is an organic compound with the molecular formula C11H20O2 and a CAS number of 7307-08-6. It features a nonane backbone with two methyl groups at the 2 and 8 positions and two ketone functional groups at the 4 and 6 positions. This compound is classified as a diketone and is known for its unique structural properties that contribute to its chemical reactivity and potential applications in various fields, including organic synthesis and materials science .
Currently, there is no documented information regarding the mechanism of action of DMD in biological systems.
As with any unknown compound, caution should be exercised when handling DMD.
- Limited data: The absence of specific data on hazards necessitates treating it as a potentially hazardous material until more information is available [].
- Potential hazards: The presence of ketone groups suggests mild eye and skin irritation. Additionally, inhalation may cause respiratory tract irritation [].
- Condensation Reactions: It can undergo aldol condensation with aldehydes or other ketones, leading to larger carbon skeletons.
- Hydrazone Formation: The compound reacts with hydrazines to form hydrazones, which are useful intermediates in organic synthesis .
- Reduction Reactions: The diketone can be reduced to corresponding alcohols or other derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
These reactions highlight its versatility as a building block in organic chemistry.
Several methods have been reported for synthesizing 2,8-Dimethylnonane-4,6-dione:
- Base-Catalyzed Condensation: A common method involves the condensation of appropriate aldehydes or ketones in the presence of a base catalyst.
- Oxidative Methods: Oxidation of suitable precursors can yield diketones like 2,8-Dimethylnonane-4,6-dione.
- Hydrazone Intermediates: The compound can also be synthesized via hydrazone intermediates through reactions involving phenyl hydrazine .
These methods showcase the compound's synthetic accessibility for research purposes.
2,8-Dimethylnonane-4,6-dione has several applications:
- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
- Material Science: Its unique structure may lend itself to applications in polymer chemistry or as a precursor for functional materials.
- Research: The compound is used in various academic studies to explore its reactivity and potential derivatives .
Several compounds share structural similarities with 2,8-Dimethylnonane-4,6-dione. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2,6-Dimethylheptane-3,5-dione | Similar diketone structure | Shorter carbon chain; different methyl positioning |
| 2,2,6,6-Tetramethylheptane-3,5-dione | Highly branched structure | More steric hindrance due to additional methyl groups |
| Diisobutyrylmethane | Similar diketone functionality | Different alkyl substituents affecting reactivity |
The unique positioning of methyl groups in 2,8-Dimethylnonane-4,6-dione contributes to its distinct chemical behavior compared to these similar compounds.








